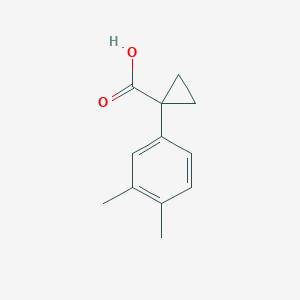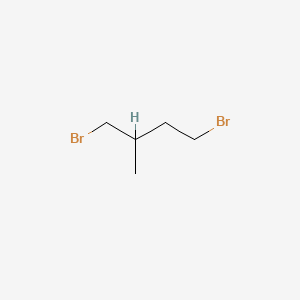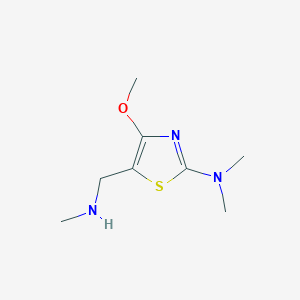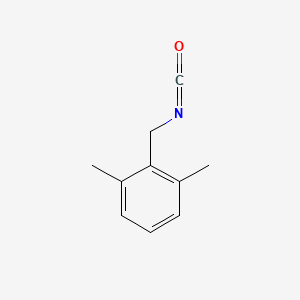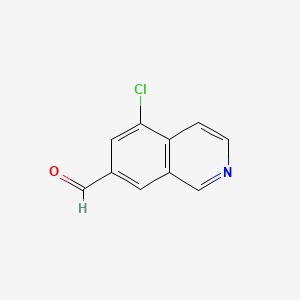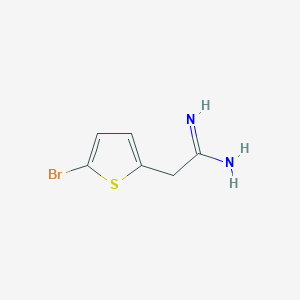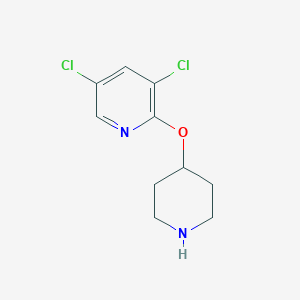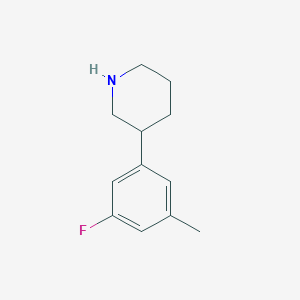
3-(2-Chloro-3,6-difluorophenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3,6-difluorophenyl)propanal is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,6-difluorophenyl)propanal typically involves the reaction of 2-chloro-3,6-difluorobenzene with propanal under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-3,6-difluorophenyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-(2-Chloro-3,6-difluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-3,6-difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3,6-difluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3,6-difluorophenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloro-2,4-difluorophenyl)propanal: Similar structure with different positions of the chloro and fluoro substituents.
3-Chloro-2,6-difluorophenol: Contains a hydroxyl group instead of a propanal group.
Uniqueness
3-(2-Chloro-3,6-difluorophenyl)propanal is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and fluoro groups on the phenyl ring, along with the aldehyde group, provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
1057670-95-7 |
|---|---|
Molekularformel |
C9H7ClF2O |
Molekulargewicht |
204.60 g/mol |
IUPAC-Name |
3-(2-chloro-3,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H7ClF2O/c10-9-6(2-1-5-13)7(11)3-4-8(9)12/h3-5H,1-2H2 |
InChI-Schlüssel |
NPAYYCZRGRROFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CCC=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




